molecular formula C17H15NO3 B14686260 11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline CAS No. 35306-86-6

11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline

Katalognummer: B14686260
CAS-Nummer: 35306-86-6
Molekulargewicht: 281.30 g/mol
InChI-Schlüssel: WVBLHNOAFTUBSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline is a complex heterocyclic compound that belongs to the class of furoquinolines. This compound is characterized by its fused ring structure, which includes a furan ring, a pyran ring, and a quinoline moiety. The presence of methoxy and dimethyl groups further adds to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the desired furoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may block calcium signaling pathways or inhibit the activity of certain kinases, which are crucial for cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrano[3,2-c]quinolones: These compounds share a similar fused ring structure but differ in the position and type of substituents.

    Furo[3,2-c]quinolones: Another class of compounds with a similar core structure but different functional groups.

Uniqueness

11-Methoxy-3,3-dimethyl-3H-furo[2,3-b]pyrano[3,2-f]quinoline is unique due to its specific methoxy and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Eigenschaften

CAS-Nummer

35306-86-6

Molekularformel

C17H15NO3

Molekulargewicht

281.30 g/mol

IUPAC-Name

17-methoxy-5,5-dimethyl-6,13-dioxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,8,11,14,16-heptaene

InChI

InChI=1S/C17H15NO3/c1-17(2)8-6-10-13(21-17)5-4-12-14(10)15(19-3)11-7-9-20-16(11)18-12/h4-9H,1-3H3

InChI-Schlüssel

WVBLHNOAFTUBSS-UHFFFAOYSA-N

Kanonische SMILES

CC1(C=CC2=C(O1)C=CC3=C2C(=C4C=COC4=N3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.